molecular formula C20H18O8 B180219 (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) CAS No. 185756-31-4

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)

Cat. No. B180219
M. Wt: 386.4 g/mol
InChI Key: COSAGRDGLGPYDP-XMTFNYHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate), also known as HHFDB, is a chemical compound with potential applications in scientific research. This compound has attracted attention due to its unique structure and potential biological activities.

Mechanism Of Action

The mechanism of action of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) is not fully understood. However, it has been suggested that (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and tumor progression.

Biochemical And Physiological Effects

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) can scavenge free radicals, inhibit lipid peroxidation, and reduce oxidative stress. (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has also been reported to modulate the expression of various genes involved in inflammation and tumor progression. In vivo studies have shown that (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) can reduce inflammation, inhibit tumor growth, and protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) in lab experiments. The synthesis of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) is a complex process that requires considerable expertise and equipment. In addition, the biological activities of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) may vary depending on the experimental conditions.

Future Directions

There are several future directions for the research on (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate). One direction is to further investigate the mechanism of action of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate), particularly its effects on signaling pathways and enzyme activity. Another direction is to explore the potential applications of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) in the treatment of various diseases, such as cancer, inflammation, and neurodegeneration. Additionally, the development of new synthetic methods for (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) may facilitate its use in scientific research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) may provide valuable information for its clinical development.

Synthesis Methods

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) can be synthesized through a multistep process involving the reaction of 4-hydroxybenzoic acid with furoic acid, followed by esterification and reduction. The final product is obtained through purification and crystallization. The synthesis of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) is a complex process that requires considerable expertise and equipment.

Scientific Research Applications

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit various biological activities such as antioxidant, anti-inflammatory, and antitumor properties. (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has also been reported to exhibit neuroprotective effects in vitro and in vivo. These properties make (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) a promising candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

185756-31-4

Product Name

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

[(3S,3aR,6R,6aR)-6-(4-hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate

InChI

InChI=1S/C20H18O8/c21-13-5-1-11(2-6-13)19(23)27-15-9-25-18-16(10-26-17(15)18)28-20(24)12-3-7-14(22)8-4-12/h1-8,15-18,21-22H,9-10H2/t15-,16+,17-,18-/m1/s1

InChI Key

COSAGRDGLGPYDP-XMTFNYHQSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O

SMILES

C1C(C2C(O1)C(CO2)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(C2C(O1)C(CO2)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O

Other CAS RN

185756-31-4

Origin of Product

United States

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